molecular formula C14H19BO2 B8081617 trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

Cat. No. B8081617
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-UHFFFAOYSA-N
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Description

Trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene is a useful research compound. Its molecular formula is C14H19BO2 and its molecular weight is 230.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : This compound is often used as a raw substitute material in the synthesis of other complex molecules. For example, it has been utilized in the synthesis of 4-substituted pyrazoles, characterized by FT-IR, NMR, and MS spectroscopies, and confirmed by X-ray diffraction (Liao et al., 2022).

  • Crystal Structure and Vibrational Properties Studies : The compound's derivatives are synthesized and their structures characterized by spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations are performed for comparative analysis of spectroscopic data and geometrical parameters (Wu et al., 2021).

  • Luminescent Properties in Polymers : It is used in the synthesis of luminescent copolymers, displaying emission peaks in the UV-visible spectrum, which have potential applications in photoluminescence (Cheon et al., 2005).

  • Application in Fluorescent Probes : Derivatives of this compound have been designed to detect hydrogen peroxide in living cells, indicating its utility in biological and chemical sensing applications (Nie et al., 2020).

  • Use in Organic Light-Emitting Diodes (OLEDs) : This compound has been incorporated into novel pyrene-based molecules showing potential as blue-emitting materials in OLEDs (Hu et al., 2010).

  • Structural Versatility in Crystal Formation : The compound shows a range of structural versatility, forming different polymorphs and co-crystals, which are studied using X-ray diffraction and differential scanning calorimetry (Batsanov et al., 2012).

  • Electron Transport Material Synthesis : It is used in the synthesis of electron transport materials, highlighting its role in the development of electronic devices (Xiangdong et al., 2017).

  • Boronate-Based Fluorescence Probes : The compound is used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating its application in chemical sensing and diagnostics (Lampard et al., 2018).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Styrylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
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trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
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trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
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trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
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trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
Reactant of Route 6
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trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

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